molecular formula C13H10ClNO4 B1324970 Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate CAS No. 952182-77-3

Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate

Cat. No. B1324970
CAS RN: 952182-77-3
M. Wt: 279.67 g/mol
InChI Key: MPFYSHFHHDAGSD-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate is a chemical compound with the molecular formula C11H11ClO3 . It is also known by other names such as 3-(4-Chlorophenyl)-3-oxopropanoic acid ethyl ester, and Ethyl 3-(4-chlorophenyl)-3-oxopropanoate . It has an average mass of 226.656 Da and a monoisotopic mass of 226.039673 Da .


Synthesis Analysis

The synthesis of this compound and its derivatives involves the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . It may also be used to synthesize 2-(carboethoxy)-3-(4′-chloro)phenylquinoxaline 1,4-dioxide .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The structure can be viewed in 3D using Java or Javascript .


Chemical Reactions Analysis

This compound may participate in various chemical reactions. For instance, it may be involved in tandem condensation-cyclization reactions, stereoselective ketonization-olefination of indoles, and synthesis of antiplasmodial agents .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C11H11ClO3, an average mass of 226.656 Da, and a monoisotopic mass of 226.039673 Da . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate has been utilized in various synthetic processes. A notable application involves its reaction with different compounds to form new chemical structures. For instance, Souldozi et al. (2007) synthesized Ethyl 5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate, which was then reacted with 2-chlorobenzoxazole to produce N-substituted isoxazolone. The structure of the final product was confirmed by spectroscopy and X-ray single crystal structure determination (Souldozi et al., 2007).

Biomimetic Synthesis

In biomimetic synthesis, which aims to mimic biological processes, this compound plays a role in synthesizing complex molecules. Moorthie et al. (2007) developed an efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, intending to use it in a convergent, biomimetic synthesis of α-cyclopiazonic acid (Moorthie et al., 2007).

Intercalation Studies

This compound has been studied for its intercalation properties. Mosher et al. (1996) investigated a compound, ethyl 3-(9-anthryl)-5-methyl-4-isoxazolecarboxylate, which possesses two planar ring systems. The study provided insights into the partial conjugation between these ring systems and their impact on NMR chemical shifts (Mosher et al., 1996).

Cytostatic Properties

Research into the cytostatic properties of derivatives of this compound has been conducted. Ryng et al. (1997) synthesized derivatives of this compound and examined their cytostatic activity, finding that some derivatives showed better activity than Dacarbazine, a known medication (Ryng et al., 1997).

Photochemical Reactions

This compound is also significant in photochemical studies. Amati et al. (2010) studied the photochemical reactions of certain derivatives, focusing on their photophysical properties and singlet oxygen activation (Amati et al., 2010).

Advanced Organic Synthesis

The compound is a key player in advanced organic synthesis. Achutha et al. (2017) synthesized a derivative of this compound, characterized it using spectral analysis, and confirmed its structure through X-ray diffraction studies. This research contributes to the understanding of molecular interactions and structural stability (Achutha et al., 2017).

Safety and Hazards

While specific safety and hazard information for Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate was not found, similar compounds such as 4-Chlorobenzoyl chloride are considered hazardous. They can cause severe skin burns, eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

ethyl 4-(4-chlorobenzoyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFYSHFHHDAGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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